trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate
Overview
Description
The compound is a derivative of biphenyl compounds, which are organic compounds comprising two phenyl rings . The “4’-Cyano” indicates the presence of a cyano group (-CN) on the 4th carbon of one phenyl ring . The “4-ethylcyclohexanecarboxylate” suggests an ethylcyclohexane carboxylate group attached to the 4th carbon of the other phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4’-Cyano-4-methylbiphenyl are synthesized through various cyanation methods .Molecular Structure Analysis
The molecular structure would likely consist of two phenyl rings connected by a single bond (biphenyl structure), with additional groups attached to the 4th carbon of each ring .Scientific Research Applications
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Field : Organic Electronics, Photonics, and Bio-imaging
- Application : Fluorescent molecules with excited-state intramolecular proton transfer (ESIPT) character allow efficient solid-state luminescence with large Stokes shift .
- Method : The introduction of a cyano group (-CN) into the phenyl group of 2- (2-hydroxyphenyl)benzothiazole (HBT), a representative ESIPT compound, can remarkably increase its fluorescence quantum yield .
- Results : The fluorescence quantum yield (ΦFL) increased from 0.01 (without -CN) to 0.49 (with -CN) in CH2Cl2, without disturbing its high ΦFL (=0.52) in the solid state .
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- Application : Synthesis of polymers based on 11- (4′-cyano-trans-4-stilbenyloxy)undecanyl vinyl ether .
- Method : The polymers have been synthesized by living cationic polymerization, photo-initiated cationic polymerization using onium salts, and thermal initiated cationic polymerization using onium salts .
- Results : The thermal initiation systems resulted in completely soluble mesomorphic polymers of Mn ≤13 000, D=1.7 and Mn ≤26 000, D=2.8 respectively, in both cases with a preserved cyanogroup and a trans-configuration .
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Field : Photoluminescent Liquid Crystal Dopants
- Application : Fluorescent molecules with excited-state intramolecular proton transfer (ESIPT) character allow efficient solid-state luminescence with large Stokes shift .
- Method : The introduction of a cyano group (-CN) into the phenyl group of 2- (2-hydroxyphenyl)benzothiazole (HBT), a representative ESIPT compound, can remarkably increase its fluorescence quantum yield .
- Results : The fluorescence quantum yield (ΦFL) increased from 0.01 (without -CN) to 0.49 (with -CN) in CH2Cl2, without disturbing its high ΦFL (=0.52) in the solid state .
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Field : Synthesis of Polyvinyl Ethers
- Application : Synthesis of polymers based on 11- (4′-cyano-trans-4-stilbenyloxy)undecanyl vinyl ether .
- Method : The polymers have been synthesized by living cationic polymerization, photo-initiated cationic polymerization using onium salts, and thermal initiated cationic polymerization using onium salts .
- Results : The thermal initiation systems resulted in completely soluble mesomorphic polymers of Mn ≤13 000, D=1.7 and Mn ≤26 000, D=2.8 respectively, in both cases with a preserved cyanogroup and a trans-configuration .
properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-ethylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-16-3-9-20(10-4-16)22(24)25-21-13-11-19(12-14-21)18-7-5-17(15-23)6-8-18/h5-8,11-14,16,20H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZITXKNUGHHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886821 | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate | |
CAS RN |
67284-56-4 | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4'-cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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